2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound is a synthetic imidazole derivative featuring a benzylcarbamoylmethyl group at the 1-position of the imidazole ring, a hydroxymethyl substituent at the 5-position, and a sulfanyl-linked acetamide moiety terminating in a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfanyl-acetamide linkage may contribute to binding interactions via hydrogen bonding or hydrophobic effects .
Properties
IUPAC Name |
N-benzyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O4S/c23-22(24,25)33-18-8-6-16(7-9-18)28-20(32)14-34-21-27-11-17(13-30)29(21)12-19(31)26-10-15-4-2-1-3-5-15/h1-9,11,30H,10,12-14H2,(H,26,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOPQZGVXOIRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic molecule with potential biological activities. It features an imidazole ring, a benzylcarbamoyl moiety, and a sulfanyl-acetamide structure, suggesting diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. The benzylcarbamoyl group may influence protein-protein interactions and signaling pathways, which are critical in various biological processes.
Anticancer Activity
Research indicates that compounds with imidazole rings exhibit anticancer properties. For instance, similar imidazole derivatives have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, potentially through cell cycle arrest mechanisms.
Case Study:
In a study assessing the anticancer effects of related imidazole compounds, it was found that these compounds significantly reduced cell viability in breast cancer cell lines by inducing apoptosis via mitochondrial pathways.
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Imidazole derivatives are known to inhibit pro-inflammatory cytokines, which play a pivotal role in chronic inflammatory diseases.
Research Findings:
In animal models of inflammation, administration of similar compounds resulted in decreased levels of TNF-alpha and IL-6, suggesting a potential therapeutic role in managing inflammatory conditions .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the imidazole ring is often associated with antifungal and antibacterial activities.
Example:
A related compound demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating that modifications to the imidazole structure can enhance antimicrobial efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Histidine | Amino Acid | Essential for protein synthesis; antioxidant properties |
| Metronidazole | Nitroimidazole | Antibacterial and antiprotozoal activity |
| Clotrimazole | Imidazole | Antifungal activity |
The unique combination of functional groups in This compound differentiates it from other imidazole derivatives, potentially enhancing its therapeutic applications.
Comparison with Similar Compounds
Key Example:
2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide ()
- Structural Difference : The 4-(trifluoromethoxy)phenyl group in the target compound is replaced with a 2,4-difluorophenyl group.
- Electron Effects: The electron-withdrawing trifluoromethoxy group may enhance binding to aromatic residues in target proteins compared to fluorine substituents .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Aromatic Substituent | logP* | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 4-(trifluoromethoxy)phenyl | 2.1 | 523.52 |
| Difluorophenyl Analog () | 2,4-difluorophenyl | 1.8 | 485.48 |
*Estimated using fragment-based methods.
Antifungal Imidazole Derivatives
Compounds such as 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide () share the imidazole-acetamide core but differ in substituents:
- Key Differences :
- Sulfur Linkage : The target compound uses a sulfanyl group, while derivatives employ dithiocarbamoyl groups, which may alter metal-binding properties.
- Activity : compounds showed MIC₅₀ values of 12.5 µg/mL against Candida albicans, comparable to fluconazole. The target compound’s trifluoromethoxy group may enhance activity against resistant strains due to increased membrane penetration .
Table 2: Antifungal Activity Comparison
| Compound Type | Substituent | MIC₅₀ (µg/mL) | Target Enzyme |
|---|---|---|---|
| Target Compound | 4-(trifluoromethoxy)phenyl | N/A* | Hypothetical CYP51 homolog |
| Lead (5b) | Pyrrolidinthiocarbonyl | 12.5 | Lanosterol 14α-demethylase |
Imidazole Derivatives with Sulfur-Containing Groups
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide () shares a sulfinyl group but lacks the hydroxymethyl and benzylcarbamoyl motifs.
- Key Differences: Sulfur Oxidation State: The sulfinyl group in may participate in chiral interactions, whereas the sulfanyl group in the target compound offers reduced steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
